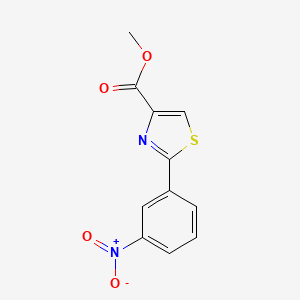
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Esterification: The carboxylate group can be esterified with different alcohols to form various esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various alcohols for esterification . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8N2O4S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 |
InChI Key |
NUOAIVLHXLRBAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















